molecular formula C22H25ClN2O5 B2731190 N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide CAS No. 899755-45-4

N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide

Número de catálogo B2731190
Número CAS: 899755-45-4
Peso molecular: 432.9
Clave InChI: JFRZTERNEHCBHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide, commonly known as CTDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTDP belongs to the class of piperidine carboxamide derivatives and has been extensively studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Interaction with the CB1 Cannabinoid Receptor

The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its interaction with the CB1 cannabinoid receptor. Research indicates that it acts as a potent and selective antagonist for this receptor. This interaction involves the compound's molecular conformation and its binding dynamics, suggesting a significant role in steric binding interactions with the receptor, which could be crucial in understanding cannabinoid receptor ligands (Shim et al., 2002).

Structural Activity Relationships

The structural activity relationships of pyrazole derivatives, including SR141716A, have been explored. The study found that specific structural requirements are essential for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research can aid in the characterization of cannabinoid receptor binding sites and the development of pharmacological probes (Lan et al., 1999).

Synthesis and Characterization

The synthesis and characterization of related compounds, such as NESS 0327, have provided insights into their binding affinity toward cannabinoid receptors. These studies contribute to understanding the selective interaction with cannabinoid receptors and the development of novel antagonists (Ruiu et al., 2003).

Binding Dynamics in Vivo

Research on compounds like 123I-labeled AM251, an analog of SR141716A, has provided insights into the in vivo brain binding dynamics of cannabinoid receptor antagonists. These studies are crucial for understanding how these compounds interact with the brain's cannabinoid receptors and can guide the development of imaging ligands for brain studies (Gatley et al., 1996).

Analogue Synthesis and Evaluation

The synthesis and evaluation of analogues of related compounds, such as NESS 0327, demonstrate potent binding to CB1 receptors. These studies provide valuable insights into the pharmacological profiles of cannabinoid receptor ligands and support the development of compounds with high selectivity (Murineddu et al., 2005).

Interaction with Pain Responses

The role of the endogenous cannabinoid system in pain responses has been investigated using compounds like SR141716A. This research helps to understand the modulation of pain by cannabinoid receptors and the potential therapeutic applications of cannabinoid receptor antagonists (Beaulieu1 et al., 2000).

Propiedades

IUPAC Name

N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O5/c1-28-18-13-15(14-19(29-2)20(18)30-3)21(26)25(17-9-7-16(23)8-10-17)22(27)24-11-5-4-6-12-24/h7-10,13-14H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRZTERNEHCBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.